molecular formula C17H13N3O B12943764 N-(5-Phenylpyrimidin-2-yl)benzamide CAS No. 832131-82-5

N-(5-Phenylpyrimidin-2-yl)benzamide

Cat. No.: B12943764
CAS No.: 832131-82-5
M. Wt: 275.30 g/mol
InChI Key: DYEOOWQTZWZLFZ-UHFFFAOYSA-N
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Description

N-(5-Phenylpyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a phenylpyrimidine moiety attached to a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Phenylpyrimidin-2-yl)benzamide typically involves the reaction of 5-phenylpyrimidine-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-Phenylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Phenylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular pathways and processes, ultimately affecting cell viability and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-phenylpyrimidin-5-yl)benzamide: Similar structure with a chloro substituent.

    N-(4-methylpyridin-2-yl)benzamide: Contains a methyl group on the pyridine ring.

    N-(5-chloropyridin-2-yl)benzamide: Contains a chloro group on the pyridine ring.

Uniqueness

N-(5-Phenylpyrimidin-2-yl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines .

Properties

CAS No.

832131-82-5

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

N-(5-phenylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C17H13N3O/c21-16(14-9-5-2-6-10-14)20-17-18-11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H,18,19,20,21)

InChI Key

DYEOOWQTZWZLFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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